molecular formula C18H17NO4 B8567914 N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide CAS No. 72126-70-6

N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide

Cat. No. B8567914
CAS RN: 72126-70-6
M. Wt: 311.3 g/mol
InChI Key: BEGOPQODUXALJP-UHFFFAOYSA-N
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Patent
US04738960

Procedure details

28.03 g (0.226 mol) of 3-Hydroxybenzyl alcohol are reacted with 60.47 g (0.226 mol) of bromopropylphthalimide and 5.2 g of sodium (0.226 mol) in 400 ml of ethanol at the reflux temperature (5 h). After the ethanol has been drawn off, water is added and the product is extracted with ethyl acetate. Concentration of the organic phase by evaporation yields 60.8 g of a light brown oil from which 38 g (54%) of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide crystallize as a colourless solid melting at 78° to 80° C. 13.8 ml of hydrazine hydrate (80%) are added to 35.3 g (113 mmol) of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide in 300 ml of ethanol and the reaction mixture is boiled under reflux for 5 hours. The ethanol is to a large extent removed by evaporation under vacuum, and 100 ml of H2O and 40 ml of conc. HCl (pH 1) are added to the residue. The solid is removed by suction filtration and the filtrate is extracted with ethyl acetate, made alkaline with NaOH (pH 12), saturated with NaCl and extracted with 80:20 CH2Cl2 /CH3OH. After concentration by evaporation and distillation of the oil left behind in a bulb tube (140° to 160° C., 5/10-2 mm Hg), 13.7 g (67% of theoretical) of a light colored solid melting at 68.5 to 69° C. are obtained.
Quantity
28.03 g
Type
reactant
Reaction Step One
Quantity
60.47 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].Br[CH2:11][CH2:12][CH2:13][C:14]1C=C[CH:22]=[C:16]2[C:17]([NH:19][C:20](=[O:21])[C:15]=12)=O.[Na].O.[CH2:27]([OH:29])[CH3:28]>>[OH:6][CH2:5][C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=1)[O:1][CH2:22][CH2:16][CH2:17][N:19]1[C:27](=[O:29])[C:28]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:15]2[C:20]1=[O:21] |^1:24|

Inputs

Step One
Name
Quantity
28.03 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Name
Quantity
60.47 g
Type
reactant
Smiles
BrCCCC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
5.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Concentration of the organic phase by evaporation

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 60.8 g
Name
Type
product
Smiles
OCC=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.